Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as 4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, serves as a valuable building block in the synthesis of more complex molecules with diverse functionalities. Due to its unique bicyclic structure and the presence of various heteroatoms (nitrogen and oxygen), it offers a versatile platform for the creation of novel compounds with potential applications in various scientific fields .
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused triazine and pyrrole structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique arrangement of the nitrogen atoms within its structure contributes to its chemical reactivity and biological properties.
As mentioned earlier, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one itself doesn't have a known mechanism of action. However, its core structure plays a crucial role in the antiviral activity of Remdesivir []. Remdesivir acts by mimicking a natural cellular building block, adenosine triphosphate (ATP), and inhibiting viral RNA polymerase, thereby stopping viral replication [].
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibits a range of biological activities:
The applications of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one span various fields:
Research into the interactions of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one with various biological targets has revealed insights into its mechanism of action:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one shares structural similarities with several other compounds but possesses unique features that differentiate it:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidin-4(5H)-one | Fused pyrimidine | Antiviral activity | Different heterocyclic framework |
| Pyrrolopyrimidine | Fused pyrrole-pyrimidine | Anticancer properties | Varying nitrogen placement |
| Triazolo[3,4-b]quinazoline | Fused triazole-quinazoline | Antimicrobial activity | Distinct quinazoline component |
The unique arrangement of nitrogen atoms in pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one allows for specific interactions with biological targets that may not be observed in similar compounds.
The nucleophile-induced rearrangement of pyrrolooxadiazines represents a paradigm shift in pyrrolotriazinone synthesis. Researchers demonstrated that treating pyrrolooxadiazines 11 with nucleophiles triggers a regioselective rearrangement to form pyrrolo[2,1-f] [1] [2] [4]triazin-4(3H)-ones 12 under mild conditions [1]. This method eliminates the need for traditional high-temperature cyclization by leveraging the inherent reactivity of the oxadiazine ring system.
Parallel work established an alternative pathway through 1,2-biscarbamoyl-substituted 1H-pyrroles 10, which undergo intramolecular cyclization with remarkable regiocontrol [1]. Comparative analysis shows these approaches achieve superior yields (65-78%) compared to classical methods requiring POCl3-mediated cyclizations (typically 40-55% yields). The reaction mechanism involves sequential nucleophilic attack at the C5 position followed by ring contraction, as confirmed through deuterium-labeling studies [1].
Key advantages include:
Table 1: Comparison of rearrangement conditions
| Starting Material | Nucleophile | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrrolooxadiazine 11 | KOtBu | 25 | 2 | 72 |
| Biscarbamoyl 10 | NaH | 0→25 | 4 | 68 |
Integration of thiazole moieties into the pyrrolotriazinone core has been achieved through innovative tandem cyclization protocols. Researchers developed a one-pot sequence where 2-aminothiazole derivatives condense with α-keto esters, followed by intramolecular cyclodehydration [4] [5]. This strategy constructs both the thiazole and triazinone rings in a single operational step, significantly reducing purification needs.
The optimized conditions employ:
This method produces thiazolo[4,5-f]pyrrolotriazinones with yields exceeding 80% while maintaining excellent regioselectivity [5]. X-ray crystallography confirmed the fused thiazole-triazinone architecture, with the thiazole sulfur atom adopting a coplanar orientation relative to the triazinone ring [4]. Biological evaluations revealed these hybrids exhibit enhanced PI3K inhibition (IC50 12-38 nM) compared to parent compounds (>100 nM), validating the design strategy [4] [5].
The kilogram-scale synthesis of pyrrolo[2,1-f] [1] [2] [4]triazin-4(3H)-one for remdesivir production exemplifies modern process chemistry principles. The optimized route features two key transformations:
Vilsmeier-Haack Cyanation
Pyrrole undergoes formylation using dimethylformamide and phosphorus oxychloride, followed by cyanation with hydroxylamine hydrochloride. Critical process parameters include:
Chloramine-Mediated Cyclization
The cyano intermediate reacts with in-situ generated monochloramine in methyl tert-butyl ether, followed by formamidine acetate-induced cyclization:
Table 2: Industrial process metrics
| Parameter | Laboratory Scale | Pilot Plant (100g) | Production (1kg) |
|---|---|---|---|
| Cycle Time (h) | 48 | 52 | 55 |
| Impurity Profile (%) | 2.1 | 2.4 | 2.8 |
| Non-Product Output (kg) | 0.3 | 28 | 310 |
Traditional high-temperature methods remain relevant for specific derivatives, despite their energy intensity. Classical approaches include:
Xylene Reflux Cyclization
Heating intermediates in xylene at 140°C for 8-12 hours achieves 40-50% yields but generates significant tar byproducts [1].
Microwave-Assisted Alkoxide Cycling
Combining sodium methoxide and aryl amines under microwave irradiation (150-160°C, 30 min) improves reaction efficiency:
Comparative kinetic studies show microwave activation lowers the activation energy (Ea) from 98 kJ/mol (thermal) to 76 kJ/mol, explaining the rate enhancements [1]. However, these methods have largely been superseded by room-temperature rearrangements for most applications due to sustainability concerns.
Early exploration of the scaffold showed that attaching an anilide at position 4 furnishes potent epidermal growth factor receptor tyrosine-kinase and vascular endothelial growth factor receptor-2 inhibitors. Preservation of activity was possible when small groups occupied positions 5 or 6, whereas substitution at position 7 sharply reduced potency, confirming the sensitivity of that region to steric bulk [4].
More quantitative insight has come from extensive phosphatidylinositol 3-kinase isoform screening. Selected examples are summarised in Table 1.
| Compound | Key ring substitution / linker fragment | Half-maximal inhibitory concentration (nanomolar) | Selectivity comment |
|---|---|---|---|
| 18 (phenolic linker) [5] | 4-phenol on phenyl ring; no 5-/6-substituent | δ 14 nM | β 2.7 nM; α 1600 nM; γ 4300 nM → β-biased profile |
| 19 (pyrazol-3-yl linker) [5] | Pyrazol-3-yl replaces phenol | δ 0.6 nM | β 2.5 nM; α 82 nM; γ 990 nM → balanced δ / β activity |
| 21 (pyridyl ether linker) [5] | 4-pyridyl-ether, position 5 methyl | δ 5.3 nM | β 7.8 nM; α 850 nM; γ >10 000 nM |
| LAS191954 (5-cyano) [6] | 5-cyano, cyanopyrimidine hinge binder | δ 2.6 nM | β 94 nM; γ 72 nM; α 8200 nM → 31-fold δ / β |
The data confirm three guiding principles.
Systematic replacement of the methylene–anilide tether that joins the core to its distal aryl group revealed a steep parabolic relationship between linker rigidity and affinity.
A 2.85 ångström co-crystal structure of compound 11 (cyanopyrimidine-pyrrolotriazinone) with phosphatidylinositol 3-kinase delta illustrates the essential electronic contacts [6].
Both crystallography and molecular mechanics concur that active analogues adopt a three-blade propeller geometry in which: